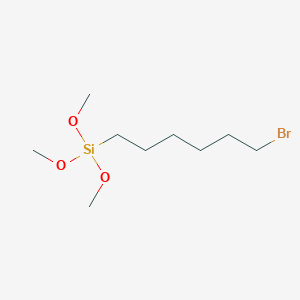
(6-Bromohexyl)trimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromohexyl)trimethoxysilane is an organosilicon compound with the molecular formula C₉H₂₁BrO₃Si. It is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties. The compound consists of a hexyl chain with a bromine atom at the sixth position and three methoxy groups attached to a silicon atom.
准备方法
Synthetic Routes and Reaction Conditions
(6-Bromohexyl)trimethoxysilane can be synthesized through several methods. One common method involves the reaction of hexyl bromide with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
(6-Bromohexyl)trimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium or platinum are often used in coupling reactions.
Solvents: Solvents like toluene, hexane, and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substituted Hexyltrimethoxysilanes: Formed through nucleophilic substitution reactions.
Siloxanes: Formed through hydrolysis and condensation reactions.
科学研究应用
(6-Bromohexyl)trimethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or hydrophilic.
Bioconjugation: Employed in the attachment of biomolecules to surfaces for biosensor applications.
Polymer Synthesis: Used as a precursor in the synthesis of organosilicon polymers with unique properties.
Nanotechnology: Utilized in the functionalization of nanoparticles for various applications in medicine and electronics.
作用机制
The mechanism of action of (6-Bromohexyl)trimethoxysilane involves its ability to form strong covalent bonds with various substrates. The bromine atom can be replaced by nucleophiles, allowing the compound to attach to different surfaces or molecules. The methoxy groups can be hydrolyzed to form silanol groups, which can further react to form siloxane bonds, providing stability and durability to the modified surfaces.
相似化合物的比较
Similar Compounds
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1,2-Bis(triethoxysilyl)ethane
Uniqueness
(6-Bromohexyl)trimethoxysilane is unique due to its specific combination of a bromine atom and three methoxy groups attached to a silicon atom. This structure allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications. Its ability to modify surfaces and form stable siloxane bonds sets it apart from other similar compounds.
属性
IUPAC Name |
6-bromohexyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrO3Si/c1-11-14(12-2,13-3)9-7-5-4-6-8-10/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJBEXBGBRMTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCBr)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














